11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique structure combining anthracene and benzodiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the condensation of anthracene derivatives with benzodiazepine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reagents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized benzodiazepine compounds.
Scientific Research Applications
11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic or sedative effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9,10-dimethylanthracene: Shares the anthracene core but lacks the benzodiazepine moiety.
Benzodiazepine derivatives: Similar in structure but without the anthracene component.
Uniqueness
What sets 11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its combination of anthracene and benzodiazepine structures, which imparts unique photophysical and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
352691-00-0 |
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Molecular Formula |
C29H26N2O |
Molecular Weight |
418.5g/mol |
IUPAC Name |
6-anthracen-9-yl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H26N2O/c1-29(2)16-24-27(25(32)17-29)28(31-23-14-8-7-13-22(23)30-24)26-20-11-5-3-9-18(20)15-19-10-4-6-12-21(19)26/h3-15,28,30-31H,16-17H2,1-2H3 |
InChI Key |
RNGGVZLCSWUAKL-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C5C=CC=CC5=CC6=CC=CC=C64)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C5C=CC=CC5=CC6=CC=CC=C64)C(=O)C1)C |
Origin of Product |
United States |
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